(3-Amino-5-iodophenyl)methanol
Overview
Description
“(3-Amino-5-iodophenyl)methanol” is a chemical compound with the molecular weight of 249.05 . Its IUPAC name is (3-amino-5-iodophenyl)methanol and its InChI code is 1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 .
Molecular Structure Analysis
The molecular structure of “(3-Amino-5-iodophenyl)methanol” is represented by the InChI code 1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“(3-Amino-5-iodophenyl)methanol” has a molecular weight of 249.05 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Methanol as a Solubilizing Agent in Biomembrane Studies
Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Nguyen et al. (2019) discovered that methanol significantly impacts lipid dynamics in biomembranes. It accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, which can influence the structure-function relationship associated with bilayer composition. This study underlines the importance of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Synthesis of Multi-substituted Arenes
Sun et al. (2014) illustrated the synthesis of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, through both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This approach demonstrated advantages like milder reaction conditions, higher yields, better selectivity, and practicality (Sun et al., 2014).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, in combination with CuCl, forms a stable complex that catalyzes the Huisgen 1,3-dipolar cycloaddition in water or under neat conditions. This catalyst is noted for its low loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole
Bohle and Perepichka (2009) developed a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide in methanol. They also explored the structure, spectroscopy, and reactivity of this compound, highlighting its acid/base stability (Bohle & Perepichka, 2009).
properties
IUPAC Name |
(3-amino-5-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLJEYMWCYAIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-iodophenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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